molecular formula C3H7NO2 B1293917 N-(Hydroxymethyl)acetamide CAS No. 625-51-4

N-(Hydroxymethyl)acetamide

Cat. No.: B1293917
CAS No.: 625-51-4
M. Wt: 89.09 g/mol
InChI Key: HWJHZLJIIWOTGZ-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)acetamide, also known as N-Hydroxymethylacetamide, is an organic compound with the chemical formula CH3CONHCH2OH. It is a colorless to light yellow liquid that is soluble in common organic solvents such as water, ethanol, and ether. This compound is relatively stable and not easily decomposed or inactivated .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)acetamide is typically synthesized through the reaction of acetaldehyde and methanol to produce methylacetamide, which is then converted into N-Hydroxymethylacetamide through an oxidation reaction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where acetaldehyde and methanol are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: These reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetylformamide, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Mechanism of Action

The mechanism by which N-(Hydroxymethyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. It can act as a reducing agent or a nucleophile in various chemical reactions. The hydroxymethyl group allows it to form stable complexes with metal ions, facilitating catalytic processes .

Biological Activity

N-(Hydroxymethyl)acetamide is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is an acetamide derivative characterized by the presence of a hydroxymethyl group. The synthesis typically involves the reaction of acetamide with formaldehyde, leading to the formation of this compound. This reaction can be optimized under specific conditions to yield high purity and yield of the desired compound .

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with enzymes and cellular pathways. Notably, it has been studied for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition Studies

The biological evaluation of substituted acetamide derivatives, including this compound, has shown promising results in inhibiting AChE and BChE. For instance, certain derivatives demonstrated potent AChE inhibition alongside moderate BChE inhibition, indicating their potential as therapeutic agents for cognitive disorders .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound derivatives. Research involving synthesized compounds showed significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. For example, one study reported that a derivative exhibited an IC50 value of 0.09 μM against HDACs, suggesting strong anticancer activity compared to standard treatments .

Case Studies

  • Antiproliferative Activity : In a study evaluating the antiproliferative properties against HeLa cervical carcinoma cells and MCF-7 breast cancer cells, compounds derived from this compound displayed significant growth inhibition. The most effective compound achieved a GI50 value of 22.8 μM against MCF-7 cells .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of N-(2-hydroxy phenyl)acetamide in adjuvant-induced arthritis models. Results indicated that treatment significantly reduced paw edema and inflammatory cytokines (IL-1 beta and TNF-alpha), demonstrating its potential as an anti-arthritic agent .

Summary Table of Biological Activities

Activity Mechanism Reference
AChE InhibitionIncreases acetylcholine levels
BChE InhibitionModulates neurotransmitter degradation
HDAC InhibitionInduces cell cycle arrest in cancer cells
Anti-inflammatoryReduces cytokine levels in arthritis models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Hydroxymethyl)acetamide in a laboratory setting?

  • Methodology : Synthesis typically involves the reaction of acetamide with formaldehyde under controlled acidic or basic conditions. For example, combining equimolar amounts of acetamide and formaldehyde in aqueous medium at 50–60°C for 4–6 hours yields this compound. Post-reaction purification via recrystallization (using ethanol/water mixtures) ensures removal of unreacted formaldehyde .
  • Key Data : Melting point (48–52°C) and solubility in water (1.14 g/cm³) are critical for verifying purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • FTIR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
  • NMR : ¹H NMR should show signals for the hydroxymethyl group (δ 4.5–5.0 ppm) and acetamide methyl group (δ 2.0–2.2 ppm).
  • HPLC : Use C18 columns with UV detection at 210 nm to quantify purity (>99% by area normalization) .

Q. What safety precautions are essential when handling this compound in experimental protocols?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H312 hazard) .
  • Ventilation : Use fume hoods or local exhaust systems to prevent inhalation of vapors (P271 precaution) .
  • Storage : Keep in airtight containers under nitrogen, away from heat and oxidizers .

Q. What analytical techniques are suitable for quantifying this compound in aqueous solutions?

  • Quantitative Methods :

  • UV-Vis Spectrophotometry : Calibrate at λmax ≈ 260 nm (molar absorptivity ~500 L·mol⁻¹·cm⁻¹).
  • LC-MS/MS : Use reverse-phase chromatography with electrospray ionization for trace-level detection (LOD < 0.1 ppm) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in multicomponent reactions?

  • Experimental Design :

  • Vary pH (4–9), temperature (25–80°C), and solvent polarity (water vs. DMF). Monitor degradation via HPLC.
  • Findings : Stability decreases above pH 7 due to hydroxymethyl group hydrolysis. An inert atmosphere (N₂) reduces oxidative side reactions .

Q. What strategies mitigate side reactions when using this compound as a precursor in heterocyclic synthesis?

  • Optimization Approaches :

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in cyclization reactions.
  • Solvent Control : Polar aprotic solvents (e.g., DMSO) minimize nucleophilic substitution byproducts .

Q. How can researchers validate the absence of toxic byproducts in this compound-based reaction mixtures?

  • Quality Control Protocols :

  • GC-MS : Screen for volatile impurities like formaldehyde (retention time ~2.3 min on DB-5 columns).
  • Ames Test : Assess mutagenicity of isolated fractions using Salmonella typhimurium strains TA98/TA100 .

Q. What computational approaches predict the hydrogen-bonding interactions of this compound in crystal structures?

  • Modeling Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze hydrogen-bond motifs (e.g., N-H···O and O-H···O interactions).
  • X-ray Crystallography : Compare computed bond lengths (C=O: ~1.23 Å) with experimental data from related acetamide derivatives .

Properties

IUPAC Name

N-(hydroxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJHZLJIIWOTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211543
Record name Formicin
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Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-51-4
Record name N-(Hydroxymethyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formicin
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Record name N-(hydroxymethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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